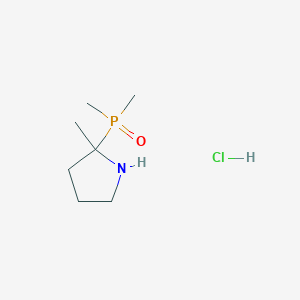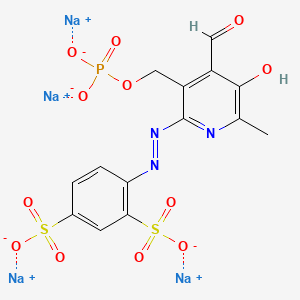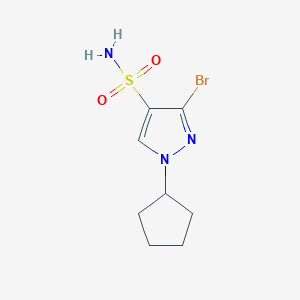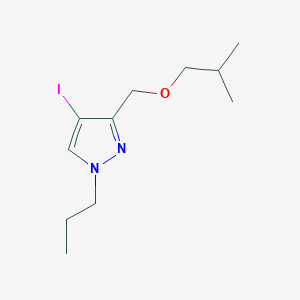
2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2344681-22-5 . It has a molecular weight of 197.64 . The IUPAC name for this compound is dimethyl (2-methylpyrrolidin-2-yl)phosphine oxide hydrochloride . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16NOP.ClH/c1-7(10(2,3)9)5-4-6-8-7;/h8H,4-6H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Pharmacological Profiles and Chemical Synthesis
Pharmacological Profiles of R-96544 : Research on R-96544, a novel 5-HT(2A) receptor antagonist, showed it produced concentration-dependent inhibition of platelet aggregation induced by serotonin, demonstrating its potential for therapeutic applications in conditions mediated by 5-HT receptors (Ogawa et al., 2002).
Optimized Microwave-assisted Synthesis : A study on the microwave-assisted synthesis of methylcarbonate salts, including 1-butylpyrrolidine with dimethyl carbonate, highlighted a convenient methodology for preparing intermediates for ionic liquid libraries, demonstrating the importance of innovative synthesis methods in chemical research (Holbrey et al., 2010).
Chemical Standards and Corrosion Inhibition
Chemical Standards in Ion Mobility Spectrometry : Investigation into ion mobility spectra for compounds such as 2,4-dimethylpyridine and others across a temperature range with water as the reactant ion, emphasizes the role of chemical standards in analytical techniques, which could be relevant for characterizing similar compounds (Eiceman et al., 2003).
Corrosion Inhibition of Carbon Steel : A study on the effectiveness of certain compounds as corrosion inhibitors for carbon steel in hydrochloric acid solution highlights the potential of chemical compounds for industrial applications. Although not directly related, the principles of corrosion inhibition could be relevant for materials research involving "2-Dimethylphosphoryl-2-methylpyrrolidine hydrochloride" (Tebbji et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-dimethylphosphoryl-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOP.ClH/c1-7(10(2,3)9)5-4-6-8-7;/h8H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFNBRLFMUVNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)P(=O)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2832513.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2832515.png)
![2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2832516.png)

![5-bromo-2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2832518.png)


![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2832521.png)

![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2832526.png)

